Cas no 926201-08-3 (N-(5-Bromo-2-fluorobenzyl)cyclopropanamine)

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is a brominated and fluorinated aromatic compound featuring a cyclopropylamine moiety. This structurally distinct molecule is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, while the cyclopropylamine group contributes to steric and electronic modulation, making it valuable for structure-activity relationship studies. Its well-defined synthetic pathway and stability under standard conditions ensure reliable performance in further derivatization. This compound is particularly useful in the development of bioactive molecules, offering researchers a precise tool for probing molecular interactions and optimizing lead compounds.
N-(5-Bromo-2-fluorobenzyl)cyclopropanamine structure
926201-08-3 structure
Product Name:N-(5-Bromo-2-fluorobenzyl)cyclopropanamine
CAS No:926201-08-3
MF:C10H11BrFN
MW:244.103445291519
MDL:MFCD09047386
CID:1024981
PubChem ID:16774970
Update Time:2025-11-02

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-(5-Bromo-2-fluorobenzyl)cyclopropanamine
    • N-(5-Bromo-2-fluorobenzyl)cyclopropamine
    • N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanamine
    • Z86139035
    • BS-33181
    • N10332
    • MFCD09047386
    • A860031
    • 4-Bromo-1-fluoro-2-(cyclopropanaminomethyl)benzene
    • CS-0208228
    • AKOS000131028
    • 5-Bromo-N-cyclopropyl-2-fluorobenzenemethanamine
    • 926201-08-3
    • 1533902-45-2
    • AM86652
    • EN300-33120
    • SB77309
    • DTXSID10588283
    • BMB20108
    • MDL: MFCD09047386
    • Inchi: 1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2
    • InChI Key: TUGQAZYOTSHQHC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)CNC1CC1)F

Computed Properties

  • Exact Mass: 243.00600
  • Monoisotopic Mass: 243.00589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 288.1±25.0 °C at 760 mmHg
  • Flash Point: 128.1±23.2 °C
  • PSA: 12.03000
  • LogP: 3.23110
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine Security Information

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N-(5-Bromo-2-fluorobenzyl)cyclopropanamine Suppliers

Amadis Chemical Company Limited
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(CAS:926201-08-3)N-(5-Bromo-2-fluorobenzyl)cyclopropanamine
Order Number:A860031
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):414.0/1241.0/2069.0
Email:sales@amadischem.com

Additional information on N-(5-Bromo-2-fluorobenzyl)cyclopropanamine

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine (CAS No. 926201-08-3): A Comprehensive Overview

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine (CAS No. 926201-08-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique bromine and fluorine substitutions on the benzyl ring, is widely studied for its potential applications in drug discovery and material science. Its molecular formula is C10H11BrFN, and it features a cyclopropanamine moiety, which contributes to its distinct chemical properties.

The growing interest in N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is driven by its versatility in synthetic chemistry. Researchers are particularly intrigued by its role as an intermediate in the synthesis of more complex molecules. The presence of both bromine and fluorine atoms makes it a valuable building block for creating compounds with enhanced biological activity. Recent studies have explored its potential in developing novel therapeutic agents, especially in the fields of oncology and neurology.

One of the key advantages of N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is its stability under various reaction conditions. This property makes it an ideal candidate for multi-step synthetic processes. Chemists often utilize this compound to introduce the cyclopropanamine group into larger molecular frameworks, leveraging its reactivity to achieve desired structural modifications. The compound's compatibility with common reagents and solvents further enhances its utility in laboratory settings.

In the context of current research trends, N-(5-Bromo-2-fluorobenzyl)cyclopropanamine aligns with the increasing demand for fluorinated compounds in medicinal chemistry. Fluorination is a widely adopted strategy to improve the pharmacokinetic properties of drug candidates, and this compound serves as a valuable precursor in such endeavors. Additionally, the bromine substituent offers opportunities for further functionalization via cross-coupling reactions, a topic of high interest in modern synthetic methodologies.

The market for N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is expanding, driven by its applications in academic and industrial research. Suppliers and manufacturers are focusing on optimizing production processes to meet the rising demand. Quality control and purity standards are critical considerations, as impurities can significantly impact the outcomes of downstream applications. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to ensure the compound meets the required specifications.

From an environmental and safety perspective, N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is handled with standard laboratory precautions. Proper storage conditions, including protection from light and moisture, are essential to maintain its stability. Researchers are encouraged to consult material safety data sheets (MSDS) and adhere to best practices when working with this compound. Its low volatility and moderate solubility in organic solvents contribute to its manageable handling profile.

Looking ahead, the future of N-(5-Bromo-2-fluorobenzyl)cyclopropanamine appears promising. As the pharmaceutical industry continues to explore new chemical entities, this compound is likely to play a pivotal role in the development of next-generation therapeutics. Its unique structural features and reactivity profile position it as a valuable asset in the toolkit of synthetic chemists. Ongoing research will undoubtedly uncover new applications and refine existing methodologies, further solidifying its importance in the field.

For those seeking detailed information about N-(5-Bromo-2-fluorobenzyl)cyclopropanamine, reliable sources include peer-reviewed journals, chemical databases, and specialized suppliers. Staying updated with the latest advancements in fluorinated and brominated compounds can provide valuable insights into its potential uses. Collaborative efforts between academia and industry are expected to drive innovation, ensuring that this compound remains at the forefront of chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:926201-08-3)N-(5-Bromo-2-fluorobenzyl)cyclopropanamine
A860031
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):414.0/1241.0/2069.0
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